Ethyl[(2-nitrophenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWDZKHLYOUOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(2-nitrophenyl)methyl]amine typically involves the reaction of 2-nitrobenzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-nitrobenzyl chloride+ethylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(2-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: Ethyl[(2-aminophenyl)methyl]amine.
Substitution: Various substituted derivatives depending on the substituent used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry :
- Chemical Synthesis :
- Biological Activity Studies :
Case Study 1: Enzyme Inhibition
A study focused on nitrophenyl derivatives indicated that such compounds could act as inhibitors for specific enzymes involved in metabolic pathways. This compound's potential as an enzyme inhibitor warrants further exploration through in vitro assays to determine its efficacy and mechanism of action .
Case Study 2: Receptor Binding Affinity
Research into similar amine compounds has shown that modifications to the nitrophenyl group can significantly alter binding affinity to various receptors. This compound could be subjected to molecular docking studies to predict its interaction profiles with neurotransmitter receptors, which may lead to insights into its psychoactive properties .
Mechanism of Action
The mechanism of action of Ethyl[(2-nitrophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs with Nitrophenyl Groups
The following table highlights key structural analogs, emphasizing substituent positions and functional groups:
Key Observations :
Reactivity in Aminolysis Reactions
This compound’s reactivity can be inferred from studies on related nitroaromatic esters. For example:
- Glycine ethyl ester reacts with 2-nitrophenyl 2-(ethylthio)acetate at $ k{\text{NH}2} = 1.1 \, \text{M}^{-1}\text{s}^{-1} $, while D-glucosamine shows lower reactivity ($ 6.1 \, \text{M}^{-1}\text{min}^{-1} $) with p-nitrophenyl esters .
- Comparison Insight : The 2-nitro group in this compound may enhance electrophilicity at adjacent carbons, similar to 2-nitrophenyl esters, but its amine group likely shifts reaction pathways toward nucleophilic additions rather than ester hydrolysis .
Steric and Electronic Effects
- Steric Bulk : Replacing the methyl group in 1-(2-nitrophenyl)ethyl photocages with a phenyl group (NPPM cage) increases steric hindrance, destabilizing DNA duplexes by 2–6°C per modification . This compound’s ethyl group may impose moderate steric effects, balancing reactivity and stability.
- Electronic Effects : The 2-nitro group withdraws electron density, rendering the benzene ring electron-deficient. This contrasts with 3-nitropyridinyl analogs (e.g., (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine), where the nitro group on a pyridine ring further enhances electrophilicity due to the ring’s inherent electron deficiency .
Biological Activity
Ethyl[(2-nitrophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features an ethyl group attached to a methylamine backbone, with a nitrophenyl substituent. This unique structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 196.22 g/mol |
| Functional Groups | Amine, Nitro |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the nitro group enhances its reactivity, allowing it to modulate various biochemical pathways. Similar compounds have been shown to exhibit cytotoxic effects by inhibiting key enzymes involved in cell proliferation or by disrupting signaling pathways associated with cancer progression.
Anticancer Potential
The anticancer properties of this compound are hypothesized based on the activity of related compounds. For instance, derivatives with similar structures have been investigated for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment . Further studies are needed to explore the specific effects of this compound on cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies suggest that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. These findings warrant further investigation into the specific mechanisms by which this compound may exert its effects .
- Structure-Activity Relationship (SAR) : The positioning of the nitro group has been shown to influence the binding affinity and biological activity of related compounds. Understanding these relationships can guide the development of more potent derivatives.
- Pharmacological Applications : Due to its potential interactions with biological targets, this compound is being explored for applications in drug development, particularly in creating new antimicrobial and anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl[(2-nitrophenyl)methyl]amine, and how can purity be ensured?
- This compound can be synthesized via reductive amination of 2-nitrobenzaldehyde with ethylamine, followed by purification using column chromatography. Evidence from analogous nitroaryl ethylamine syntheses highlights the importance of controlling reaction pH (to avoid over-reduction) and using inert atmospheres to prevent oxidation . Purity can be verified via HPLC with UV detection at 254 nm, as nitro groups exhibit strong absorbance in this range .
Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- The nitro group at the ortho position withdraws electron density via resonance, reducing the basicity of the amine. This lowers its nucleophilicity in reactions like alkylation or acylation. Kinetic studies on similar compounds show that substituent effects can be quantified using Hammett σ constants, with σₚ values for nitro groups (~0.78) correlating with reduced reaction rates .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Key protocols include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Segregation of waste in labeled, airtight containers to prevent environmental contamination .
- Monitoring for nitrosamine formation during storage (via LC-MS), as secondary amines can react with nitrous acid impurities .
Advanced Research Questions
Q. How can reaction kinetics for the aminolysis of this compound derivatives be systematically analyzed?
- Kinetic parameters (e.g., kNH₂) can be determined using stopped-flow spectrophotometry. For example, in studies of 2-nitrophenyl ester aminolysis, rate constants correlate linearly with the pKa of leaving groups (R² > 0.95). This compound’s steric bulk may reduce nucleophilic efficiency compared to glycine ethyl ester, as observed in analogous systems (e.g., kNH₂ = 1.1 M⁻¹s⁻¹ vs. 22.6 M⁻¹s⁻¹ for less hindered substrates) .
Q. What strategies mitigate regioselectivity challenges in functionalizing this compound for drug discovery?
- Regioselective functionalization can be achieved via:
- Directed ortho-metalation using LDA/THF at −78°C, leveraging the nitro group’s directing effects .
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated in related 2-nitrophenyl ethylamine derivatives .
Q. How does the stereochemistry of this compound derivatives impact their biological activity?
- Enantiomers of nitrophenyl-based photocages (e.g., NPPM derivatives) exhibit distinct duplex stabilization in DNA due to steric and electronic interactions. For this compound, enantiomeric resolution via chiral HPLC (Chiralpak IA column) followed by CD spectroscopy can reveal stereospecific binding to biomolecular targets .
Q. What computational methods predict the thermodynamic stability of this compound in catalytic systems?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model enthalpy of formation (ΔfH°) and reaction free energy (ΔrG°). For example, ΔfH°gas for similar amines ranges from −45 to −60 kJ/mol, with nitro groups increasing stability by ~8 kJ/mol due to resonance .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
